1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADSVVKUBCYPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394578 | |
| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78423-10-6 | |
| Record name | 1-(4-methoxyphenyl)-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The reaction’s regioselectivity is governed by the methoxy group’s +M effect, directing acylation to the para position. Kinetic studies reveal a second-order dependence on acyl chloride concentration, suggesting a rate-determining electrophilic attack.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 1-(4-methoxyphenyl)-2-phenylbutanol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
1-(4-Methoxyphenyl)-2-phenylbutan-1-one serves as a crucial building block in organic synthesis. It is often utilized in the synthesis of more complex molecules through reactions such as Friedel-Crafts acylation, where it can be generated from 4-methoxybenzoyl chloride and phenylbutanone using a Lewis acid catalyst like aluminum chloride.
Reactivity and Transformations
The compound undergoes various chemical reactions:
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
- Reduction : The ketone group can be reduced to alcohols with sodium borohydride or lithium aluminum hydride.
- Substitution : The methoxy group can be substituted through nucleophilic aromatic substitution reactions.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. It interacts with specific molecular targets, potentially modulating enzyme activity involved in cancer pathways. This makes it a candidate for further pharmaceutical development aimed at cancer treatment .
Pharmaceutical Development
Lead Compound Exploration
Due to its biological activities, this compound is explored as a lead compound in drug development. Its ability to bind to enzymes or receptors suggests it could play a role in modulating metabolic pathways relevant to various diseases .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals, including dyes and fragrances. Its sweet, fruity aroma enhances its value in flavoring and fragrance applications .
Case Studies
Several studies have focused on the synthesis and application of this compound:
- Baeyer-Villiger Oxidation Study : A study demonstrated the effect of various organic solvents on the enantioselectivity of enzymatic oxidation involving this compound. The presence of methanol significantly improved selectivity during the reaction process .
- Synthesis of Tamoxifen Analogues : Research involving the compound's derivatives has shown its application in synthesizing tamoxifen analogues, which are important in cancer treatment. The study highlighted how structural modifications can influence biological activity and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Chalcone Derivatives
Chalcone derivatives sharing the 4-methoxyphenyl group exhibit notable bioactivity. For example:
- (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1, C₁₇H₁₄O₄ ): Demonstrated potent anti-inflammatory and antioxidant effects in PC12 cells, with dose-dependent activity .
- (E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Compound A2, C₁₉H₁₈O₅ ): Synthesized in 70% yield as a pale yellow solid, highlighting the role of methoxy groups in modulating reactivity and solubility .
Key Difference: The α,β-unsaturated ketone (enone) system in chalcones enhances electron delocalization, improving antioxidant efficacy compared to saturated ketones like the target compound .
Azetidinone Derivatives
Azetidinones (β-lactams) with 4-methoxyphenyl substituents show structural diversity:
- 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a, C₂₂H₁₉NO₃): Melting point 188–189°C, higher than analogs due to phenoxy and phenyl substitutions .
- 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b, C₂₂H₁₇Cl₂NO₃): Lower melting point (150–152°C) due to bulky dichlorophenoxy groups .
Halogen-Substituted Analogues
- 1-(4-Chlorophenyl)-3-methylbutan-1-one (C₁₁H₁₃ClO , CAS: 71573-93-8): Chlorine enhances lipophilicity, which may influence pharmacokinetics .
Key Difference : Halogens alter electronic and steric profiles, impacting reactivity and bioactivity compared to methoxy groups .
β-Carboline and Heterocyclic Derivatives
- 1-(4-Methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline : Exhibited cytotoxicity (IC₅₀ = 2.13 μM in ovarian cancer cells), outperforming some chalcones .
- (Substituted benzylidene)-4H-oxazol-5-one derivatives: Showed enhanced cytotoxicity (e.g., compounds 10 and 11) compared to non-heterocyclic analogs .
Key Difference : Heterocyclic moieties (e.g., oxazole, oxadiazole) significantly boost cytotoxic activity, suggesting opportunities for structural optimization of the target compound .
Biological Activity
1-(4-Methoxyphenyl)-2-phenylbutan-1-one, also known as MPB , is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of MPB, synthesizing findings from various studies to elucidate its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
MPB is characterized by its unique structure, which includes a methoxy group and a phenylbutanone backbone. The chemical formula is , and its molecular weight is approximately 258.33 g/mol. The presence of the methoxy group contributes to its lipophilicity, which may enhance its bioavailability.
Antimicrobial Activity
Research indicates that MPB exhibits significant antimicrobial properties. A study reported that MPB demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-128 µg/mL, suggesting moderate efficacy compared to standard antibiotics.
MPB's anticancer activity has been attributed to several mechanisms:
- Apoptosis Induction : MPB has been shown to initiate apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). It activates caspase pathways, leading to programmed cell death .
- Estrogen Receptor Modulation : Studies have indicated that MPB interacts with estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the cellular context. This dual action may contribute to its effectiveness in hormone-sensitive cancers .
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with hormone receptor-positive breast cancer evaluated the effects of MPB in combination with standard therapies. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, alongside manageable side effects .
- In Vitro Studies : In vitro studies using MCF-7 cells demonstrated that treatment with MPB at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following MPB treatment .
Comparative Efficacy Table
| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 25 | Apoptosis induction, ER modulation |
| Tamoxifen | Breast Cancer | 30 | ER antagonist |
| Doxorubicin | Various Cancers | 0.5 | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis routes for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one, and what catalytic systems enhance yield?
- Method : Utilize phase-transfer catalysis (PTC) with PEG-400 or Aliquat-336 to mediate reactions between 4-methoxyphenyl precursors and α-phenylbutanone derivatives. This approach minimizes side reactions and improves regioselectivity. Reaction progress should be monitored via TLC, and purification achieved via column chromatography using silica gel (hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Method :
- 1H/13C NMR : Assign methoxy (-OCH3) protons (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The ketone carbonyl (C=O) appears at ~205 ppm in 13C NMR.
- IR Spectroscopy : Confirm the ketone group via C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Identify the molecular ion peak (e.g., m/z 268 for [M+H]+) and fragmentation patterns (e.g., loss of methoxy group). Compare with databases for analogs like 4-(4-Methoxyphenyl)-2-butanone.
Q. How is single-crystal X-ray diffraction applied to determine the molecular conformation of this compound?
- Method : Grow crystals via slow evaporation in ethanol. Collect diffraction data at 305 K (to reduce thermal motion) and refine using SHELXL. Key parameters include bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between aromatic rings. Validate with R-factor (<0.05) and residual electron density maps.
Advanced Research Questions
Q. What experimental approaches elucidate the regioselectivity of nucleophilic additions to the ketone group in this compound?
- Method : Perform nucleophilic additions (e.g., Grignard or hydride reductions) under varying conditions (solvent polarity, temperature). Analyze products via HPLC (C18 column, methanol/water mobile phase) or GC-MS. Compare experimental outcomes with DFT-calculated transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify steric/electronic influences.
Q. How can molecular docking predict the biological target engagement of this compound?
- Method : Use AutoDock Vina to dock the compound into Glycogen synthase kinase-3β (PDB: 1I09). Validate poses via molecular dynamics simulations (GROMACS) assessing binding stability (RMSD <2.0 Å). Correlate docking scores (ΔG) with in vitro kinase inhibition assays.
Q. What chromatographic conditions resolve degradation products of this compound under accelerated stability testing?
- Method : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Monitor at 254 nm and validate degradation peaks (e.g., oxidation to carboxylic acids) via spiked standards. Adjust gradient elution to separate polar degradation byproducts.
Q. How should researchers address discrepancies between theoretical and experimental IR spectra of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
